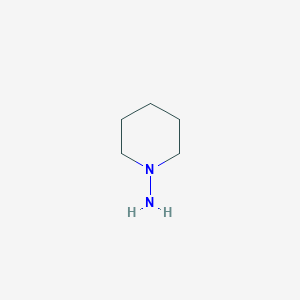

1-Aminopiperidine

Description

The exact mass of the compound 1-Aminopiperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83225. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Aminopiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminopiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMPFIOTEAXAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176654 | |

| Record name | N-Aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N-Aminopiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.18 [mmHg] | |

| Record name | N-Aminopiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2213-43-6 | |

| Record name | 1-Aminopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Aminopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminopiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-piperidylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-AMINOPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8G2P7UJ71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminopiperidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopiperidine is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique structural features, particularly the presence of a primary amino group attached to the nitrogen of the piperidine (B6355638) ring, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 1-aminopiperidine.

Chemical Structure and Identifiers

The structural identity of 1-aminopiperidine is established through various nomenclature and registry systems. These identifiers are crucial for unambiguous documentation and information retrieval in chemical databases.

| Identifier | Value |

| IUPAC Name | piperidin-1-amine[2][3][4] |

| CAS Number | 2213-43-6[1][2][5][6] |

| Molecular Formula | C5H12N2[1][2][5][7][8] |

| SMILES | C1CCN(CC1)N[2] |

| InChI | InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2[2][5][6][7] |

| InChIKey | LWMPFIOTEAXAGV-UHFFFAOYSA-N[2][5][6][7] |

digraph "1-Aminopiperidine_Identifiers" { graph [fontname="Arial", fontsize=12, labelloc="t", label=""]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];A[label="1-Aminopiperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Molecular Formula\nC5H12N2", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Structure", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="IUPAC Name\npiperidin-1-amine", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="SMILES\nC1CCN(CC1)N", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="InChI\nInChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="CAS Number\n2213-43-6", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B[color="#4285F4"]; A -> C [color="#EA4335"]; C -> D [color="#FBBC05"]; C -> E [color="#34A853"]; C -> F [color="#4285F4"]; A -> G [color="#EA4335"]; }

Caption: Logical relationship of 1-Aminopiperidine's identifiers.

Physicochemical Properties

The physical and chemical properties of 1-aminopiperidine are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Weight | 100.16 g/mol [2][5][8] |

| Appearance | Colorless to slightly yellow clear liquid[1] |

| Boiling Point | 146 °C at 730 mmHg[5][6][9][10] |

| Density | 0.928 g/mL at 25 °C[5][6][9][10] |

| Refractive Index | n20/D 1.475 (lit.)[5][6] |

| Flash Point | 97 °F (36 °C)[6] |

| pKa | 8.19 ± 0.20 (Predicted)[6] |

Experimental Protocols

Synthesis of 1-Aminopiperidine

A common method for the synthesis of 1-aminopiperidine involves the nitrosation of piperidine followed by reduction.

Step 1: Synthesis of N-Nitrosopiperidine

-

Piperidine (1.0 eq) is dissolved in an aqueous acidic solution (e.g., hydrochloric acid).

-

The solution is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite (B80452) (1.0 eq) is added dropwise while maintaining the temperature below 10 °C.

-

The reaction mixture is stirred for 1-2 hours at low temperature.

-

The product, N-nitrosopiperidine, is then extracted with an organic solvent (e.g., dichloromethane), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

Step 2: Reduction of N-Nitrosopiperidine to 1-Aminopiperidine

-

A suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4) (3.0 eq), is prepared in an anhydrous ethereal solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath.[5][11]

-

A solution of N-nitrosopiperidine (1.0 eq) in the same anhydrous solvent is added dropwise to the suspension of the reducing agent.[5]

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).[5]

-

The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water to precipitate the aluminum salts.[5]

-

The resulting solid is filtered off, and the filtrate containing the product is collected.

-

The organic solvent is removed under reduced pressure, and the crude 1-aminopiperidine can be purified by distillation.

Applications in Drug Development

1-Aminopiperidine is a valuable scaffold in the design and synthesis of novel therapeutic agents due to its ability to introduce a key basic nitrogen center and a constrained cyclic structure.

Caption: Role of 1-Aminopiperidine in drug discovery workflow.

It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the creation of CB1 cannabinoid receptor ligands and in the development of anticancer agents that target thymidylate synthase.[3][6] The 4-aminopiperidine (B84694) substructure, a close analog, is also a critical component in compounds with antiprotozoal activity against parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum.

Safety and Handling

1-Aminopiperidine is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[2] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Aminopiperidine is a chemical of significant interest to the scientific and drug development communities. Its well-defined chemical and physical properties, coupled with its synthetic versatility, make it an indispensable tool in the construction of complex and biologically relevant molecules. A thorough understanding of its structure, properties, and safe handling is paramount for its effective application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]

- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 6. 1-Aminopiperidine 97 2213-43-6 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Aminopiperidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperidine, a versatile heterocyclic amine, serves as a crucial building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant application in the development of novel therapeutics, particularly as a scaffold for modulators of the RAS signaling pathway. Experimental methodologies and pathway diagrams are included to facilitate further research and application.

Core Properties of 1-Aminopiperidine

1-Aminopiperidine is a colorless to slightly yellow liquid with the chemical formula C₅H₁₂N₂.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 2213-43-6 | [2][3] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| Molecular Formula | C₅H₁₂N₂ | [1][2] |

| Density | 0.928 g/mL at 25 °C | [2] |

| Boiling Point | 146 °C at 730 mmHg | [2] |

| Refractive Index | n20/D 1.475 | [2] |

| Appearance | Colorless to slightly yellow clear liquid | |

| Synonyms | N-Aminopiperidine, Piperidin-1-amine | [1] |

Synthesis of 1-Aminopiperidine

A common and effective method for the synthesis of 1-aminopiperidine involves the reaction of piperidine (B6355638) with hydroxylamine-O-sulfonic acid in an aqueous alkaline solution. The following protocol is adapted from patented synthesis methods.

Experimental Protocol: Synthesis of 1-Aminopiperidine

Materials:

-

Piperidine

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Round-bottom flask equipped with a stirrer and temperature control

-

Addition funnel

-

Separatory funnel

Procedure:

-

Preparation of the Alkaline Piperidine Solution:

-

In a round-bottom flask, dissolve sodium hydroxide in water and heat to 65±5 °C to ensure complete dissolution.

-

Cool the sodium hydroxide solution to 55±5 °C and add piperidine.

-

Stir the solution at 55±5 °C for 15 minutes to ensure homogeneity, then cool to approximately 40±5 °C.

-

-

Reaction with Hydroxylamine-O-Sulfonic Acid:

-

Freshly prepare an aqueous solution of hydroxylamine-O-sulfonic acid.

-

Add the HOSA solution to the alkaline piperidine solution in a stepwise fashion using an addition funnel over a period of 1 to 4 hours. The cumulative mole ratio of piperidine to HOSA should be at least 2:1.

-

Maintain the reaction temperature between 35 and 45 °C during the addition.

-

-

Work-up and Isolation:

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Transfer the reaction mixture to a separatory funnel. The product, 1-aminopiperidine, will be in the upper organic phase as a solution in excess piperidine.

-

Separate the lower aqueous phase and discard it.

-

Wash the organic phase with several portions of an aqueous sodium hydroxide solution to remove impurities.

-

The resulting organic phase contains 1-aminopiperidine in piperidine and can be used as such or further purified by distillation.

-

Application in Drug Discovery: Modulation of the RAS Signaling Pathway

1-Aminopiperidine and its derivatives have emerged as valuable scaffolds in the design of small molecules that can modulate critical cellular signaling pathways implicated in cancer, such as the RAS pathway. Specifically, aminopiperidine-containing indoles have been identified as activators of the Son of Sevenless Homologue 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for RAS.

The RAS-SOS1 Signaling Pathway

The RAS proteins are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. SOS1 facilitates the exchange of GDP for GTP, thereby activating RAS and its downstream pro-proliferative signaling cascades, such as the MAPK/ERK pathway. Deregulation of RAS activity is a hallmark of many cancers. Aminopiperidine-based compounds have been shown to bind to an allosteric site on the SOS1-RAS complex, enhancing the nucleotide exchange activity. This can lead to a complex biphasic cellular response, where initial activation of RAS can trigger negative feedback loops that ultimately result in the downregulation of downstream signaling.

Experimental Protocol: In Vitro SOS1-Mediated Nucleotide Exchange Assay

To evaluate the effect of 1-aminopiperidine derivatives on SOS1 activity, a common in vitro method is the SOS1-mediated nucleotide exchange assay. This assay typically monitors the displacement of a fluorescently labeled GDP analog from RAS in the presence of SOS1 and a test compound.

Materials:

-

Recombinant human RAS protein (e.g., KRAS)

-

Recombinant human SOS1 protein (catalytic domain)

-

Fluorescently labeled GDP (e.g., BODIPY-GDP or mant-GDP)

-

GTP

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

1-Aminopiperidine test compound

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Loading of RAS with Fluorescent GDP:

-

Incubate RAS protein with a molar excess of fluorescent GDP in the presence of a chelating agent like EDTA to facilitate nucleotide exchange.

-

Quench the loading reaction by adding an excess of MgCl₂.

-

Remove unbound fluorescent GDP using a desalting column.

-

-

Nucleotide Exchange Reaction:

-

In a microplate, add the assay buffer.

-

Add the 1-aminopiperidine test compound at various concentrations.

-

Add the fluorescent GDP-loaded RAS protein.

-

Initiate the exchange reaction by adding a mixture of SOS1 and a large excess of unlabeled GTP.

-

-

Data Acquisition and Analysis:

-

Monitor the decrease in fluorescence intensity over time as the fluorescent GDP is displaced by GTP. The fluorescence of BODIPY-GDP and mant-GDP is quenched when released from the protein.

-

The rate of fluorescence decay is proportional to the rate of nucleotide exchange.

-

Plot the initial reaction rates against the concentration of the test compound to determine the EC₅₀ (the concentration at which 50% of the maximal activation is observed).

-

Conclusion

1-Aminopiperidine is a chemical entity of significant interest to the scientific and drug development communities. Its well-defined properties and versatile reactivity make it an important intermediate in organic synthesis. Furthermore, the successful application of the 1-aminopiperidine scaffold in the development of modulators for challenging drug targets like the RAS-SOS1 interface highlights its potential for the discovery of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers working with this compound and in the broader field of cancer drug discovery.

References

- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 2. Discovery of Aminopiperidine Indoles That Activate the Guanine Nucleotide Exchange Factor SOS1 and Modulate RAS Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric nanobodies to study the interactions between SOS1 and RAS - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1-Aminopiperidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-aminopiperidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent structural features and synthetic tractability allow for the creation of diverse molecular architectures with a wide range of biological activities. This technical guide provides an in-depth exploration of the applications of 1-aminopiperidine in drug discovery, complete with quantitative biological data, detailed experimental protocols, and visual representations of key concepts.

Core Applications in Drug Discovery

1-Aminopiperidine serves as a crucial building block in the synthesis of compounds targeting a variety of diseases.[1] Its incorporation into molecules can significantly influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Key therapeutic areas where 1-aminopiperidine derivatives have shown promise include central nervous system (CNS) disorders, infectious diseases, and metabolic disorders.[2][3]

Central Nervous System (CNS) Disorders

The piperidine (B6355638) moiety is a well-established pharmacophore for CNS-active compounds due to its ability to interact with various receptors and transporters in the brain.[3] Derivatives of 1-aminopiperidine have been investigated for their potential in treating conditions like psychostimulant abuse by targeting the dopamine (B1211576) transporter (DAT).[1]

Antiprotozoal Activity

The search for new treatments for neglected tropical diseases has led to the exploration of 1-aminopiperidine derivatives. These compounds have demonstrated significant in vitro activity against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).[4]

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. 1-Aminopiperidine-based structures have been successfully employed to develop potent and selective DPP-IV inhibitors.[5][6]

Cannabinoid Receptor (CB1) Ligands

The endocannabinoid system is a critical regulator of numerous physiological processes, and the CB1 receptor is a major target for therapeutic intervention. 1-Aminopiperidine has been utilized in the synthesis of CB1 receptor antagonists.[7]

Quantitative Biological Data

The following tables summarize the biological activity of various 1-aminopiperidine derivatives across different therapeutic targets.

Table 1: Dopamine Transporter (DAT) Affinity of Aminopiperidine Derivatives [1]

| Compound | DAT Kᵢ (nM) |

| 7 | 50.6 |

| 21b | 77.2 |

| 33 | 30.0 |

Table 2: Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives [2][4]

| Parasite | IC₅₀ Range (µM) |

| Trypanosoma brucei rhodesiense | 0.12 - 10 |

| Plasmodium falciparum (K1 strain) | 0.17 - 5 |

Table 3: DPP-IV Inhibitory Activity of Aminopiperidine Derivatives [5]

| Compound | IC₅₀ (µM) |

| 1 (4-benzylpiperidine derivative) | 1.6 ± 0.04 |

| 3 (phenethyl-piperazine derivative) | 1.2 ± 0.04 |

| 4 (4-amino-1-benzylpiperidine derivative) | 4 ± 0.08 |

Table 4: Cannabinoid Receptor (CB1) Binding Affinity [7]

| Compound | CB1 Kᵢ (nM) |

| AM281 | 12 |

Experimental Protocols

General Synthesis of 1-Aryl-4-Aminopiperidine Analogues

This protocol describes a general method for the parallel solution-phase synthesis of a library of 1-aryl-4-aminopiperidine analogues.[8]

Materials:

-

Substituted anilines

-

Sodium triacetoxyborohydride

-

Dichloroethane (DCE)

-

Various acylating and sulfonylating agents

-

Solvents for reaction and purification (e.g., dichloromethane, methanol)

-

Purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Reductive Amination: To a solution of the desired substituted aniline (B41778) in DCE, add 4-piperidone followed by sodium triacetoxyborohydride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 1-aryl-4-aminopiperidine intermediate.

-

Diversification: The secondary amine of the piperidine can be further functionalized through acylation, sulfonylation, or other reactions to generate a library of diverse compounds.

In Vitro Antiprotozoal Activity Assay

This protocol outlines a method for assessing the in vitro activity of compounds against various protozoan parasites.[4]

Materials:

-

Parasite cultures (T. b. rhodesiense, P. falciparum, etc.)

-

Appropriate culture media for each parasite

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control drugs (e.g., melarsoprol (B1676173) for T. b. rhodesiense, chloroquine (B1663885) for P. falciparum)

-

Resazurin-based cell viability reagent

-

Plate reader for fluorescence or absorbance measurement

Procedure:

-

Plate Preparation: Add serial dilutions of the test compounds to the wells of a 96-well plate. Include wells for negative (no drug) and positive controls.

-

Parasite Inoculation: Add a suspension of the parasites in their respective culture medium to each well.

-

Incubation: Incubate the plates under appropriate conditions (temperature, CO₂ concentration) for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the resazurin-based reagent to each well and incubate for a further period to allow for color development.

-

Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for evaluating the inhibitory activity of compounds against the DPP-IV enzyme.[5]

Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compounds dissolved in DMSO

-

Known DPP-IV inhibitor as a positive control (e.g., sitagliptin)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution. Include control wells with no inhibitor and with the positive control.

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader (excitation and emission wavelengths appropriate for AMC).

-

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control (no inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts related to the application of 1-aminopiperidine in medicinal chemistry.

References

- 1. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiprotozoal activity of 1-phenethyl-4-aminopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

- 6. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of the CB1 selective cannabinoid antagonist AM281: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Aminopiperidine as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperidine and its derivatives are crucial building blocks in modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmaceutical agents. Their unique structural features, including the piperidine (B6355638) ring and the reactive amino group, allow for the construction of complex molecules with tailored pharmacological properties. This technical guide provides an in-depth analysis of the synthesis of 1-aminopiperidine, its key reactions, and its application in the development of clinically significant drugs, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Cannabinoid Receptor 1 (CB1) antagonists. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a comprehensive resource for researchers in drug discovery and development.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] The introduction of an amino group at the 1-position of the piperidine ring, to form 1-aminopiperidine, provides a key functional handle for further molecular elaboration. This intermediate is instrumental in synthesizing compounds that can effectively interact with biological targets, enhancing properties such as solubility, bioavailability, and binding affinity.[2] This guide will explore the synthesis and utility of 1-aminopiperidine as a pharmaceutical intermediate, highlighting its role in the creation of innovative therapeutics.

Synthesis of 1-Aminopiperidine

A robust and efficient synthesis of 1-aminopiperidine is critical for its widespread use in pharmaceutical development. A common and effective method involves the N-amination of piperidine using hydroxylamine-O-sulfonic acid.[3]

Experimental Protocol: Synthesis of 1-Aminopiperidine from Piperidine and Hydroxylamine-O-Sulfonic Acid

This protocol is based on a method that ensures a high conversion rate by carefully controlling the molar ratio of reactants and the reaction temperature.[3][4]

Materials:

-

Piperidine

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Potassium hydroxide (KOH)

Procedure:

-

Preparation of Alkaline Piperidine Solution: An aqueous solution of sodium hydroxide is prepared. Piperidine is then added to this alkaline solution. A cumulative mole ratio of piperidine to hydroxylamine-O-sulfonic acid of at least 2:1 is recommended, with a ratio of approximately 3:1 being particularly preferred.[4]

-

Reaction with HOSA: Freshly prepared aqueous hydroxylamine-O-sulfonic acid is added to the alkaline piperidine solution. The addition is typically carried out in a stepwise fashion over a period of 1 to 4 hours.[4] The reaction temperature is maintained between 25°C and 70°C.[4]

-

Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the 1-aminopiperidine. This involves several extractions with an aqueous sodium hydroxide solution to separate the organic phase, which contains 1-aminopiperidine dissolved in excess piperidine.[4] The resulting piperidine solution typically contains about 20-25% by weight of 1-aminopiperidine.[4]

-

Purification: Further purification can be achieved through distillation or chromatographic methods to yield 1-aminopiperidine with a purity of ≥ 98%.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Piperidine:HOSA) | ~3:1 | [4] |

| Reaction Temperature | 25-70 °C | [4] |

| Product Concentration in Piperidine | 20-25% (w/w) | [4] |

| Achievable Yield | >90% | [3][5] |

| Final Purity | ≥ 98% (GC) | [2] |

Characterization Data:

-

¹H NMR and ¹³C NMR data for 1-Aminopiperidine can be found in publicly available spectral databases. [6][7][8]

Applications of 1-Aminopiperidine in Pharmaceutical Synthesis

1-Aminopiperidine is a key starting material for the synthesis of a variety of bioactive molecules, including enzyme inhibitors and receptor antagonists.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[9] Alogliptin (B1666894) is a potent and selective DPP-4 inhibitor that incorporates a chiral aminopiperidine moiety.[1][2]

The synthesis of Alogliptin involves a multi-step process where the aminopiperidine derivative is introduced in a key coupling step.

This protocol outlines the key nucleophilic substitution reaction in the synthesis of Alogliptin.

Materials:

-

2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

-

(R)-3-aminopiperidine dihydrochloride

-

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Aqueous isopropanol (B130326) or Methanol

-

Benzoic acid

-

Ethanol

Procedure:

-

Nucleophilic Substitution: To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride and potassium carbonate.[6][10] The reaction mixture is heated to reflux.[2]

-

Work-up: After the reaction is complete, the mixture is cooled, and inorganic salts are removed by filtration. The filtrate contains the Alogliptin free base.[2]

-

Salt Formation: A solution of benzoic acid in ethanol is added to the filtrate containing the Alogliptin free base. The Alogliptin benzoate salt precipitates out of the solution.[2][10]

-

Purification: The solid product is collected by filtration, washed with ethanol, and dried under vacuum to yield Alogliptin benzoate.[2]

Quantitative Data for Alogliptin Synthesis Steps:

| Step | Reaction | Yield | Reference | | --- | --- | --- | | 1 | N-benzylation of 6-Chlorouracil | 54% |[4] | | 2 | Methylation of N-benzyluracil derivative | 72% |[4] | | 3 | Asymmetric Hydrogenation (alternative route) | 68% (99.6% ee) |[11] |

The aminopiperidine moiety of Alogliptin plays a critical role in its binding to the DPP-4 enzyme. It forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme's active site, which is crucial for its inhibitory potency.[9][12]

Synthesis of Cannabinoid Receptor 1 (CB1) Antagonists

1-Aminopiperidine derivatives are also key intermediates in the synthesis of CB1 receptor antagonists, such as analogs of SR141716A (Rimonabant). These antagonists have been investigated for the treatment of obesity and related metabolic disorders.[13][14]

The synthesis typically involves the coupling of a substituted pyrazole (B372694) carboxylic acid with 1-aminopiperidine.

This protocol describes the general procedure for the amide bond formation, a key step in synthesizing SR141716A and its analogs.

Materials:

-

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

1-Aminopiperidine

-

Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

-

A base (e.g., triethylamine, pyridine)

Procedure:

-

Acid Chloride Formation: The pyrazole carboxylic acid is converted to its corresponding acid chloride by reacting it with an excess of oxalyl chloride or thionyl chloride in an anhydrous solvent. The reaction is typically stirred at room temperature until the conversion is complete. The excess chlorinating agent and solvent are removed under reduced pressure.[15]

-

Amide Coupling: The resulting crude acid chloride is dissolved in an anhydrous solvent. A solution of 1-aminopiperidine and a base in the same solvent is then added, usually at a reduced temperature (e.g., 0 °C). The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final SR141716A analog.

Quantitative Data:

Due to the proprietary nature of drug development, specific yields for the synthesis of SR141716A are not always publicly available. However, similar amide coupling reactions are generally high-yielding.

Conclusion

1-Aminopiperidine has established itself as a cornerstone intermediate in the pharmaceutical industry. Its utility in the synthesis of complex, biologically active molecules is exemplified by its role in the development of important drugs such as the DPP-4 inhibitor Alogliptin and various CB1 receptor antagonists. The synthetic routes and experimental protocols detailed in this guide underscore the versatility of 1-aminopiperidine and provide a valuable resource for chemists and researchers engaged in the design and synthesis of novel therapeutic agents. The continued exploration of new reactions and applications involving this versatile building block will undoubtedly lead to the discovery of future generations of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 7. CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 8. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the 1-Amino Group in Piperidine for Drug Development Professionals

Abstract

The piperidine (B6355638) motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1] The reactivity of the secondary amino group at the 1-position is central to the synthesis and biological function of these molecules. This technical guide provides a comprehensive analysis of the fundamental reactivity of piperidine's 1-amino group, including its basicity and nucleophilicity. Key synthetic transformations such as N-alkylation, N-acylation, N-arylation, reductive amination, and enamine formation are discussed in detail, complete with experimental protocols. Furthermore, the role of piperidine-containing compounds in modulating critical signaling pathways in the central nervous system (CNS) is explored, highlighting its importance for researchers, scientists, and drug development professionals.

Core Reactivity Principles of the Piperidine 1-Amino Group

The reactivity of the 1-amino group in piperidine is governed by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics.

Basicity

Piperidine is a moderately strong organic base. The basicity is quantified by the pKa of its conjugate acid, the piperidinium (B107235) ion.

Nucleophilicity

The nucleophilicity of piperidine's 1-amino group makes it a versatile reagent in a wide range of organic reactions. The nucleophilic strength of piperidine has been quantified using Mayr's nucleophilicity scale.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the reactivity of piperidine's 1-amino group.

| Parameter | Value | Solvent | Reference |

| pKa of conjugate acid | 11.22 | Water | [2] |

| Mayr's Nucleophilicity Parameter (N) | 18.13 | Water | [3] |

| Mayr's Nucleophilicity Parameter (N) | 17.19 | DMSO | [4] |

| Mayr's Nucleophilicity Parameter (N) | 18.72 (for N-methylpiperidine) | Acetonitrile (B52724) | [5] |

Table 1: Physicochemical Properties of Piperidine.

Key Synthetic Transformations and Experimental Protocols

The nucleophilic nature of the 1-amino group allows for a variety of synthetic modifications, which are crucial in the development of piperidine-based drug candidates.

N-Alkylation

N-alkylation is a fundamental reaction for introducing alkyl substituents onto the piperidine nitrogen. This is typically achieved through a nucleophilic substitution reaction with an alkyl halide or via reductive amination.

-

Materials: Piperidine, benzyl (B1604629) bromide, potassium carbonate (K₂CO₃), acetonitrile (anhydrous).

-

Procedure:

-

To a solution of piperidine (1.0 eq) in anhydrous acetonitrile, add finely powdered and dried potassium carbonate (1.5-2.0 eq).

-

Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature under an inert atmosphere.[2][6]

-

Stir the reaction mixture at room temperature, monitoring its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[6]

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate (B1210297) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield N-benzylpiperidine.

-

-

Expected Yield: High, often >90%.[2]

N-Acylation

N-acylation of piperidine with reagents like acid chlorides or anhydrides readily forms stable amide products. This reaction is often rapid and high-yielding.

-

Materials: Piperidine, acetyl chloride, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve piperidine (1.0 eq) and the base (1.1 eq) in the solvent and cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.05 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetylpiperidine.

-

-

Expected Yield: Typically high.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylpiperidines.[7]

-

Materials: Bromobenzene (B47551), piperidine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., BINAP), a base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine bromobenzene (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01-0.05 eq), and BINAP (0.01-0.05 eq).

-

Add anhydrous toluene (B28343) via syringe.

-

Heat the reaction mixture at 80-110°C, monitoring by TLC or GC-MS.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield N-phenylpiperidine.

-

-

Expected Yield: Good to excellent, depending on the specific catalyst system and substrates.

Reductive Amination

Reductive amination is a versatile method for N-alkylation that involves the reaction of piperidine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ.[8]

-

Materials: Piperidine, acetone (B3395972), a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) - NaBH(OAc)₃), and a solvent (e.g., dichloromethane (B109758) - DCM).

-

Procedure:

-

To a solution of piperidine (1.0 eq) and acetone (1.1 eq) in DCM, stir at room temperature for 30-60 minutes to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

-

Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield N-isopropylpiperidine.

-

-

Expected Yield: Generally high.

Stork Enamine Alkylation

Piperidine is frequently used to form enamines from ketones or aldehydes. These enamines serve as nucleophilic intermediates in the Stork enamine alkylation, a powerful method for α-alkylation of carbonyl compounds.[9]

-

Step 1: Enamine Formation

-

In a round-bottom flask equipped with a Dean-Stark trap, combine cyclohexanone (B45756) (1.0 eq), piperidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux, azeotropically removing water until formation is complete (typically 4-6 hours).[10]

-

Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step.

-

-

Step 2: Alkylation

-

Dissolve the crude enamine in an anhydrous solvent such as dioxane or THF under an inert atmosphere.

-

Add allyl bromide (1.0 eq) dropwise to the solution at room temperature.

-

Stir the mixture for 12-24 hours.[10]

-

-

Step 3: Hydrolysis

-

Add aqueous acid (e.g., 1M HCl) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography to yield 2-allylcyclohexanone.

-

-

Expected Yield: Good overall yield for the three-step process.

Role in Modulating Signaling Pathways in Drug Discovery

The piperidine scaffold is a key component in many drugs targeting the central nervous system (CNS), where its structure and the reactivity of the 1-amino group are crucial for interacting with biological targets and modulating signaling pathways.[1]

Piperidine in Neurodegenerative Diseases

Piperidine derivatives have been extensively investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[4] For instance, Donepezil, an acetylcholinesterase inhibitor, features a piperidine moiety that is critical for its binding and inhibitory activity, thereby increasing acetylcholine (B1216132) levels in the brain.[11] Furthermore, piperine, a natural alkaloid containing a piperidine ring, and its derivatives have been shown to modulate multiple signaling pathways implicated in neurodegeneration, including the Nrf2/Keap1 and PI3K/Akt/mTOR pathways.[12][13]

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and neurodegenerative diseases.[1][13] Piperine has been reported to induce apoptosis in breast cancer cells by inhibiting the phosphorylation of Akt, a key downstream effector in this pathway.[13] This highlights the potential for designing piperidine-based compounds that can modulate this pathway for therapeutic benefit.

Visualizations

Reaction Mechanisms and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. grokipedia.com [grokipedia.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Aminopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-aminopiperidine (CAS No: 2213-43-6), a versatile building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data

The following sections present the nuclear magnetic resonance, infrared, and mass spectrometry data for 1-aminopiperidine. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 1-aminopiperidine in chloroform-d (B32938) (CDCl₃).

Note: The following NMR data are predicted values generated from computational models and should be used as a reference. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Aminopiperidine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.75 | Multiplet | 4H, -CH₂-N-CH₂- (C2, C6) |

| ~1.65 | Multiplet | 4H, -CH₂-CH₂-CH₂- (C3, C5) |

| ~1.45 | Multiplet | 2H, -CH₂-CH₂-CH₂- (C4) |

| ~2.50 | Broad Singlet | 2H, -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Aminopiperidine

| Chemical Shift (δ) ppm | Assignment |

| ~57.0 | C2, C6 |

| ~26.0 | C3, C5 |

| ~24.0 | C4 |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of 1-aminopiperidine exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for 1-Aminopiperidine

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 2930 - 2850 | Strong | C-H Stretch | Alkane (-CH₂) |

| 1650 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1470 - 1430 | Medium | C-H Bend | Alkane (-CH₂) |

| 1100 - 1000 | Medium | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of 1-aminopiperidine provides information about its molecular weight and fragmentation pattern.[1]

Table 4: Mass Spectrometry Data for 1-Aminopiperidine

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| 100 | 72.0 |

| 99 | 99.9 |

| 70 | Not specified |

| 56 | Not specified |

| 43 | 15.9 |

| 42 | 19.2 |

| 41 | 15.9 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 1-aminopiperidine.

Materials:

-

1-Aminopiperidine sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 1-aminopiperidine sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently vortex the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, a small number of scans (e.g., 8-16) is sufficient.

-

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of 1-aminopiperidine.

Materials:

-

1-Aminopiperidine sample (neat liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or ethanol

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the neat 1-aminopiperidine liquid onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Identify and label the characteristic absorption peaks.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol to remove all traces of the sample.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 1-aminopiperidine.

Materials:

-

1-aminopiperidine sample

-

A suitable volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 1-aminopiperidine in a volatile solvent.

-

-

Instrument Setup:

-

Set the GC parameters (e.g., injector temperature, column type, oven temperature program) to ensure good separation and elution of the analyte.

-

Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source.

-

The molecules are ionized and fragmented. The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the major fragment ions.

-

Correlate the fragmentation pattern with the structure of 1-aminopiperidine.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-aminopiperidine.

Caption: Workflow for Spectroscopic Analysis of 1-Aminopiperidine.

References

solubility and stability of 1-Aminopiperidine

An In-depth Technical Guide on the Solubility and Stability of 1-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperidine is a versatile heterocyclic building block crucial in the development of novel pharmaceuticals and specialty chemicals. Its utility is, in part, governed by its physicochemical properties, particularly its solubility and stability, which influence reaction conditions, formulation, and storage. This technical guide provides a comprehensive overview of the known characteristics of 1-aminopiperidine and presents detailed experimental protocols for the systematic evaluation of its solubility in a range of common organic solvents and its stability under various stress conditions. The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework for generating the critical data necessary for informed decision-making in their research and development endeavors.

Physicochemical Properties of 1-Aminopiperidine

Table 1: Physicochemical Properties of 1-Aminopiperidine

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂ | [1][2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 146 °C at 730 mmHg | [3][4] |

| Density | 0.928 g/mL at 25 °C | |

| Refractive Index | n20/D 1.475 | |

| Storage Conditions | 2 - 8 °C | [1] |

Solubility of 1-Aminopiperidine

The solubility of 1-aminopiperidine in various solvents is a critical parameter for its application in synthesis and formulation. While quantitative data is sparse in the public domain, its structure, featuring a polar amine group and a non-polar aliphatic ring, suggests it would be miscible with a range of organic solvents. Table 2 provides a template for the systematic determination of its solubility.

Table 2: Solubility of 1-Aminopiperidine in Various Solvents at 25 °C

| Solvent | Dielectric Constant (at 20 °C) | Polarity | Solubility ( g/100 mL) |

| Water | 80.1 | Polar Protic | Not available in literature |

| Methanol | 32.7 | Polar Protic | Not available in literature |

| Ethanol | 24.5 | Polar Protic | Not available in literature |

| Isopropanol | 19.9 | Polar Protic | Not available in literature |

| Acetone | 20.7 | Polar Aprotic | Not available in literature |

| Acetonitrile (B52724) | 37.5 | Polar Aprotic | Not available in literature |

| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Not available in literature |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Not available in literature |

| Toluene | 2.38 | Non-polar | Not available in literature |

| Hexane | 1.88 | Non-polar | Not available in literature |

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the quantitative determination of 1-aminopiperidine solubility in various solvents using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of a saturated solution of 1-aminopiperidine in a given solvent at a specified temperature.

Materials:

-

1-Aminopiperidine (≥98% purity)

-

Selected solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Analytical column (e.g., C18 reversed-phase)

-

Magnetic stirrer and stir bars

-

Thermostatically controlled shaker or water bath

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-aminopiperidine to a known volume of the selected solvent in a sealed vial containing a magnetic stir bar.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient time to reach equilibrium (e.g., 24-48 hours). Ensure that excess solid/liquid 1-aminopiperidine remains to confirm saturation.

-

-

Sample Preparation:

-

After equilibration, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved particles.

-

Accurately dilute the filtered, saturated solution with a suitable diluent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop and validate an HPLC method for the quantification of 1-aminopiperidine.

-

Prepare a series of calibration standards of 1-aminopiperidine in the same diluent used for the sample.

-

Inject the calibration standards and the diluted sample solution into the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of 1-aminopiperidine in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).

-

Caption: Workflow for determining the solubility of 1-aminopiperidine.

Stability of 1-Aminopiperidine

The stability of 1-aminopiperidine is a critical factor for its handling, storage, and application. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 3: Forced Degradation Study Conditions for 1-Aminopiperidine

| Stress Condition | Proposed Conditions | Potential Degradants |

| Acidic Hydrolysis | 0.1 M HCl at 60 °C for up to 14 days | Not available in literature |

| Basic Hydrolysis | 0.1 M NaOH at 60 °C for up to 14 days | Not available in literature |

| Oxidative | 3% H₂O₂ at room temperature for up to 14 days | Not available in literature |

| Thermal | 80 °C for up to 14 days | Not available in literature |

| Photolytic | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter | Not available in literature |

Experimental Protocol for Forced Degradation Studies

This protocol is designed to assess the stability of 1-aminopiperidine under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]

Objective: To identify the degradation pathways and assess the intrinsic stability of 1-aminopiperidine.

Materials:

-

1-Aminopiperidine (≥98% purity)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents for analysis

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 1-aminopiperidine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Acidic Hydrolysis:

-

Dilute the stock solution with 0.1 M HCl to a final concentration.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and up to 14 days).

-

Neutralize the aliquots before HPLC analysis.

-

-

Basic Hydrolysis:

-

Dilute the stock solution with 0.1 M NaOH to a final concentration.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots before HPLC analysis.

-

-

Oxidative Degradation:

-

Dilute the stock solution with 3% H₂O₂ to a final concentration.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

-

Thermal Degradation:

-

Place a sample of neat 1-aminopiperidine in a thermostatically controlled oven at 80 °C.

-

At specified time points, dissolve a portion of the stressed sample in a suitable solvent for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of 1-aminopiperidine to light in a photostability chamber according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark under the same temperature conditions.

-

Analyze the samples after the specified exposure.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products.

-

Determine the percentage of degradation for each condition.

-

If significant degradation is observed, further studies can be conducted to identify the structure of the degradation products using techniques such as LC-MS/MS and NMR.

-

Caption: Workflow for a comprehensive forced degradation study of 1-aminopiperidine.

Synthesis of 1-Aminopiperidine

1-Aminopiperidine can be synthesized by the reaction of piperidine (B6355638) with hydroxylamine-O-sulfonic acid (HOSA) in an aqueous alkaline solution.[6][7] The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the nitrogen of HOSA, displacing the sulfate (B86663) group.

Caption: Reaction scheme for the synthesis of 1-aminopiperidine.

Conclusion

This technical guide has summarized the available information on the physicochemical properties of 1-aminopiperidine and highlighted the current gap in quantitative solubility and stability data. The detailed experimental protocols provided herein offer a clear and robust framework for researchers to systematically determine these crucial parameters. The generation of this data will be invaluable for the effective application of 1-aminopiperidine in drug discovery, process development, and formulation science, enabling its full potential as a key synthetic building block to be realized.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Aminopiperidine | 2213-43-6 [chemicalbook.com]

- 4. 1-Aminopiperidine CAS#: 2213-43-6 [m.chemicalbook.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]

- 7. A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes [scirp.org]

An In-depth Technical Guide to the Safe Handling of 1-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 1-Aminopiperidine (CAS No. 2213-43-6), a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

1-Aminopiperidine is a colorless to light yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1-Aminopiperidine

| Property | Value |

| Molecular Formula | C5H12N2[1][2][3][4][5][6] |

| Molecular Weight | 100.16 g/mol [1][3][4][5][6] |

| Boiling Point | 146 °C at 730 mmHg[3][4][7] |

| Density | 0.928 g/mL at 25 °C[3][4][7] |

| Flash Point | 36 °C (96.8 °F) - closed cup[7] |

| Refractive Index | n20/D 1.475[3][4][7] |

| Vapor Pressure | 3.18 mmHg[1] |

| Appearance | Colorless to yellow liquid[2] |

Hazard Identification and GHS Classification

1-Aminopiperidine is classified as a hazardous chemical.[8][9] The GHS classification is summarized in Table 2. It is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][8][9] It is also harmful if swallowed, in contact with skin, or inhaled.[9]

Table 2: GHS Hazard Classification for 1-Aminopiperidine

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2, 3 | H225: Highly flammable liquid and vapor, H226: Flammable liquid and vapor[1][10] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[10] |

| Acute toxicity, Dermal | 3, 4 | H311: Toxic in contact with skin, H312: Harmful in contact with skin[10][11] |

| Acute toxicity, Inhalation | 3, 4 | H331: Toxic if inhaled, H332: Harmful if inhaled[9][10] |

| Skin Corrosion/Irritation | 1B, 1C | H314: Causes severe skin burns and eye damage[1][10] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3][7] |

| Acute aquatic toxicity | 3 | H402: Harmful to aquatic life[10] |

Signal Word: Danger[1][8][9][10]

Hazard Pictograms:

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and risk.

3.1. Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Use only non-sparking tools and explosion-proof equipment.[8][9]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10]

-

Take precautionary measures against static discharge.[8][9][10]

-

Ground and bond containers and receiving equipment.[10]

-

Avoid breathing mist, vapors, or spray.[9]

-

Do not get in eyes, on skin, or on clothing.[9]

-

Wash hands thoroughly after handling.[10]

-

Do not eat, drink, or smoke when using this product.[10]

3.2. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][10]

-

Store locked up.[8]

-